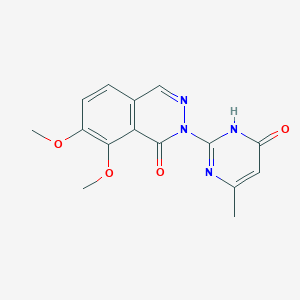![molecular formula C20H15FN4O2 B15119015 5-(6-Fluoroquinazolin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15119015.png)
5-(6-Fluoroquinazolin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Fluoroquinazolin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinazoline ring system fused with a pyrrole ring, and it is substituted with a fluoro group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Fluoroquinazolin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the quinazoline precursor, which is then subjected to a series of reactions to introduce the fluoro and phenyl substituents. The final step involves the cyclization to form the octahydropyrrolo[3,4-c]pyrrole ring system. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
5-(6-Fluoroquinazolin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluoro and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents, potentially leading to compounds with different biological or chemical properties.
科学研究应用
5-(6-Fluoroquinazolin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate biological pathways or as a lead compound for drug development.
Medicine: The compound’s potential medicinal properties are of significant interest. It may exhibit activity against certain diseases, making it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-(6-Fluoroquinazolin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context.
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline ring system, such as gefitinib and erlotinib, are known for their anticancer properties.
Pyrrole Derivatives: Pyrrole-based compounds, such as porphyrins and pyrrolidines, have diverse applications in medicine and materials science.
Uniqueness
What sets 5-(6-Fluoroquinazolin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is its unique combination of a quinazoline and pyrrole ring system, along with the specific fluoro and phenyl substituents. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C20H15FN4O2 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
2-(6-fluoroquinazolin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C20H15FN4O2/c21-12-6-7-17-14(8-12)18(23-11-22-17)24-9-15-16(10-24)20(27)25(19(15)26)13-4-2-1-3-5-13/h1-8,11,15-16H,9-10H2 |
InChI 键 |
VWAFHTQBCQRCPS-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(CN1C3=NC=NC4=C3C=C(C=C4)F)C(=O)N(C2=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methylphenyl)-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide](/img/structure/B15118938.png)
![2-[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15118951.png)
![6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15118952.png)
![9-cyclopropyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)-9H-purine](/img/structure/B15118953.png)
![2-[4-(6,7-dimethoxyquinazolin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B15118956.png)
![2-[(3,4-difluorophenyl)methyl]-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15118962.png)
![6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine](/img/structure/B15118973.png)
![5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15118977.png)
![N-tert-butyl-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)pyrrolidine-3-carboxamide](/img/structure/B15118981.png)
![N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide](/img/structure/B15118988.png)
![1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B15118996.png)
![4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B15119000.png)
![N-(butan-2-yl)-2-{7,12-dioxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide](/img/structure/B15119002.png)

